molecular formula C9H14ClN3O B1398456 2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride CAS No. 1236267-72-3

2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride

Cat. No. B1398456
M. Wt: 215.68 g/mol
InChI Key: VQJCJGPROFUKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride, also known as 2-APM, is an organic compound used in laboratory experiments and scientific research. It is an aniline derivative that can be used to synthesize a wide range of compounds, including pharmaceuticals, pesticides, and other chemicals. 2-APM is a white, odorless powder that is soluble in water and is stable in air. It has a wide range of applications in the scientific field, including in the synthesis of pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

Anticonvulsant Studies

Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to 2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride, were synthesized and evaluated for their anticonvulsant properties. These compounds showed significant activity in mouse models against maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure tests, indicating potential use against generalized seizures. Their therapeutic indices suggest a favorable safety profile, highlighting their potential for epilepsy treatment (Idris, Ayeni, & Sallau, 2011).

Chemical Synthesis and Functionalization

The compound has been explored in the synthesis of branched polyamines and related chemical structures. These studies provide insights into reaction pathways and optimal conditions for generating complex molecules, potentially useful in various chemical synthesis and pharmaceutical applications (Cervantes-Mejía et al., 2014).

Metal Complexation for Therapeutic Applications

Copper complexes involving derivatives of 2-Amino-N-(2-pyridinylmethyl)propanamide have been studied for their potential anti-inflammatory properties, particularly in the treatment of conditions like rheumatoid arthritis. These complexes show promise in enhancing dermal absorption and bioavailability of copper, which is crucial for their therapeutic efficacy (Jackson, Elmagbari, Hammouda, & Bonomo, 2016).

Novel Synthesis Pathways

Research has also focused on creating new synthesis pathways for derivatives of 2-Amino-N-(2-pyridinylmethyl)propanamide. These pathways have led to the development of diverse molecular structures, showcasing the versatility of the compound as a building block in organic chemistry (Lim, Tan, Tiekink, & Dolzhenko, 2018).

Molecular Docking and Quantum Chemical Analysis

Further research includes molecular docking and quantum chemical analysis to explore the interaction of derivatives with biological targets. These studies aim to understand the compound's potential in inhibiting specific proteins or enzymes, contributing to the development of new therapeutic agents (Pandey et al., 2020).

properties

IUPAC Name

2-amino-N-(pyridin-2-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-7(10)9(13)12-6-8-4-2-3-5-11-8;/h2-5,7H,6,10H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJCJGPROFUKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.